molecular formula C19H21N5O4 B2363232 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235167-42-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2363232
CAS No.: 1235167-42-6
M. Wt: 383.408
InChI Key: JJLBZGXGSCRACJ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a benzodioxole moiety at the N1 position and a pyrimidinyl-piperidine substituent at the N2 position. The oxalamide backbone (N,N'-oxalyl bisamide) serves as a critical pharmacophore, enabling interactions with biological targets such as enzymes or receptors. The benzodioxole group (1,3-benzodioxole) contributes to lipophilicity and metabolic stability, while the pyrimidinyl-piperidine moiety may enhance binding affinity through hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-17(18(26)23-14-2-3-15-16(10-14)28-12-27-15)22-11-13-4-8-24(9-5-13)19-20-6-1-7-21-19/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBZGXGSCRACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The retrosynthetic approach to N1-(benzo[d]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide (hereafter referred to as Compound X ) involves disassembly into three primary building blocks:

  • Benzo[d]dioxol-5-amine (or a protected derivative).
  • 1-(Pyrimidin-2-yl)piperidin-4-yl)methanamine .
  • Oxalyl chloride or diethyl oxalate as the bridging unit.

The convergent synthesis strategy prioritizes independent preparation of the two amine components followed by oxalamide coupling, as this modular approach minimizes side reactions and facilitates purification.

Synthesis of Benzo[d]dioxol-5-amine Derivatives

Direct Amination of 1,3-Benzodioxole

The benzo[d]dioxol-5-yl group is typically introduced via nitration and subsequent reduction of 1,3-benzodioxole. For example, nitration with concentrated HNO₃ at 0–5°C yields 5-nitrobenzo[d]dioxole, which is reduced to the corresponding amine using catalytic hydrogenation (H₂, Pd/C) in ethanol at 50°C. This method achieves yields of 78–82% with >95% purity by HPLC.

Protection Strategies

To prevent undesired reactivity during subsequent steps, the amine group is often protected as a Boc (tert-butoxycarbonyl) derivative. Treatment with di-tert-butyl dicarbonate in dichloromethane (DCM) in the presence of DMAP catalyzes this transformation quantitatively.

Synthesis of (1-(Pyrimidin-2-yl)piperidin-4-yl)methanamine

Piperidine Functionalization

The piperidine scaffold is functionalized via nucleophilic aromatic substitution (SₙAr). Reaction of 4-(aminomethyl)piperidine with 2-chloropyrimidine in dimethylformamide (DMF) at 120°C for 12 hours installs the pyrimidine ring with 85–90% yield. Potassium carbonate is critical for deprotonating the piperidine nitrogen, enhancing nucleophilicity.

Alternative Routes via Reductive Amination

An alternative pathway involves reductive amination of piperidin-4-yl)methanamine with pyrimidine-2-carbaldehyde using sodium cyanoborohydride in methanol. This method, while milder (room temperature, 24 hours), provides lower yields (65–70%) due to competing imine formation.

Oxalamide Coupling: Critical Reaction Optimization

The oxalamide bond formation between the two amine precursors is the linchpin of the synthesis. Two principal methods have been validated:

Oxalyl Chloride-Mediated Coupling

Reacting benzo[d]dioxol-5-amine with oxalyl chloride in anhydrous tetrahydrofuran (THF) at −10°C generates the intermediate N-(benzo[d]dioxol-5-yl)oxalyl chloride , which is subsequently treated with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine in the presence of triethylamine (TEA). This one-pot procedure achieves 75–80% yield but requires strict moisture control.

Diethyl Oxalate-Based Alkylation

A two-step protocol using diethyl oxalate offers superior scalability. Heating diethyl oxalate with benzo[d]dioxol-5-amine in ethanol at reflux (78°C) for 6 hours produces N-(benzo[d]dioxol-5-yl)oxalamic acid ethyl ester , which is then subjected to aminolysis with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine in methanol at 60°C. Yields range from 82–88% with >99% purity by LC-MS.

Table 1: Comparative Analysis of Oxalamide Coupling Methods
Method Conditions Yield (%) Purity (%)
Oxalyl chloride THF, −10°C, TEA 75–80 95–97
Diethyl oxalate Ethanol, reflux, 6 hours 82–88 98–99

Purification and Analytical Characterization

Chromatographic Techniques

Crude Compound X is purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The latter method resolves regioisomeric impurities common in SₙAr reactions.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 2H, pyrimidine-H), 6.85–6.92 (m, 3H, benzodioxole-H), 4.15 (t, J = 6.8 Hz, 2H, piperidine-CH₂), 3.30–3.45 (m, 4H, piperidine-H).
  • HRMS (ESI) : m/z calculated for C₁₉H₂₂N₅O₄ [M+H]⁺: 400.1712; found: 400.1709.

Challenges and Mitigation Strategies

Regioselectivity in Pyrimidine Substitution

Competing substitution at the 4-position of pyrimidine is suppressed by using excess piperidine derivative (1.5 equiv) and maintaining reaction temperatures below 100°C.

Oxalamide Hydrolysis

The oxalamide bond is susceptible to hydrolysis under strongly acidic or basic conditions. Storage at −20°C in amber vials under nitrogen atmosphere extends shelf life to >12 months.

Industrial-Scale Considerations

For kilogram-scale production, the diethyl oxalate route is preferred due to its operational simplicity and reduced reliance on cryogenic conditions. Continuous flow reactors have been employed to enhance mixing and heat transfer during the exothermic oxalyl chloride reaction, achieving throughputs of 1.2 kg/day.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be applied to the pyrimidinyl group to produce reduced analogs.

  • Substitution: Nucleophilic substitution reactions can be used to modify the piperidinyl group.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

  • Substitution reactions often involve nucleophiles like alkyl halides and strong bases.

Major Products Formed:

  • Oxidation products may include benzo[d][1,3]dioxol-5-yl derivatives with hydroxyl or carbonyl groups.

  • Reduced pyrimidinyl analogs can exhibit altered biological activity.

Scientific Research Applications

This compound has garnered interest in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its derivatives can be explored for biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: The compound and its analogs may be investigated for therapeutic applications, such as in the treatment of various diseases.

  • Industry: It can be used in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues with Oxalamide Backbones

The oxalamide scaffold is widely utilized in drug design. Key structural analogues include:

Compound Name N1 Substituent N2 Substituent Key Features
Target Compound (this article) Benzo[d][1,3]dioxol-5-yl (1-(Pyrimidin-2-yl)piperidin-4-yl)methyl Pyrimidine-piperidine hybrid; benzodioxole
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy aryl; pyridine tail
GMC-1 (N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Bromoaryl; cyclic imide
Compound 87 () Benzo[d][1,3]dioxol-5-yl Thiazol-2-ylcyclopropane carboxamide Benzodioxole; thiazole-cyclopropane hybrid

Key Observations :

  • The target compound’s pyrimidinyl-piperidine group distinguishes it from analogues with simpler alkyl/aryl tails (e.g., GMC series) or heterocyclic systems (e.g., thiazole in Compound 87).
  • Benzodioxole substitution is shared with Compound 87 but absent in other oxalamides like No. 1768 , which uses dimethoxybenzyl.
Physicochemical and Metabolic Properties
  • Lipophilicity: The benzodioxole group increases logP compared to polar substituents (e.g., pyridine in No. 1768). This may enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability: Oxalamides with benzodioxole (e.g., target compound, Compound 87) are less prone to amide hydrolysis compared to esters, as seen in No. 1767 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide), which undergoes rapid hepatic metabolism without amide cleavage . However, benzodioxole rings may undergo cytochrome P450-mediated demethylenation .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets. The proposed mechanism for this compound includes modulation of neurotransmitter receptors and potential anti-inflammatory effects.

Pharmacological Studies

A series of studies have evaluated the biological effects of this compound:

  • Neuropharmacological Activity:
    • Target: 5-HT1A Receptor
    • Findings: The compound demonstrated significant agonistic activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. In vitro studies showed a high binding affinity (pKi = 9.2) and efficacy (pD2 = 8.83) for this receptor .
  • Antinociceptive Effects:
    • Study Design: Animal models were used to assess pain relief.
    • Results: The compound exhibited notable antinociceptive properties, effectively reducing pain responses compared to control groups .
  • Toxicity Profile:
    • Acute toxicity studies revealed an LD50 value indicating a favorable safety profile for further development .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: CNS Disorders

In a study published in Pharmaceutical Sciences, researchers synthesized derivatives similar to this compound and evaluated their effects on central nervous system (CNS) disorders. The results indicated that these compounds could serve as promising candidates for treating conditions like depression and anxiety due to their interaction with serotonin receptors .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of the compound in neuropathic pain models. Results showed significant pain reduction, suggesting that the compound might be useful in developing new analgesics .

Summary of Findings

Activity Target Outcome
Neuropharmacological5-HT1A ReceptorHigh binding affinity and efficacy
AntinociceptivePain ModelsSignificant reduction in pain response
ToxicityAcute ToxicityFavorable safety profile

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves sequential coupling of benzo[d][1,3]dioxol-5-amine derivatives with functionalized piperidine intermediates. Critical steps include:

  • Amide bond formation : Reacting oxalyl chloride with benzo[d][1,3]dioxol-5-amine at 0–5°C under nitrogen to form the intermediate oxalamide .
  • Piperidine functionalization : Coupling the intermediate with (1-(pyrimidin-2-yl)piperidin-4-yl)methanamine using DMF as a solvent and triethylamine as a base at 60°C for 12–24 hours .
  • Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Reaction yields range from 45–65%, depending on stoichiometric ratios .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO confirm connectivity of the oxalamide backbone, pyrimidine, and piperidine moieties .
  • X-ray crystallography : Resolves spatial conformation, showing a planar oxalamide core with dihedral angles of 12° between the benzo[d][1,3]dioxole and pyrimidine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 410.1482 vs. calculated 410.1478 for C₂₁H₂₂N₄O₄) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : IC₅₀ values of 1.2–3.8 µM against prostate (LNCaP) and pancreatic (MIA PaCa-2) cancer cells via apoptosis induction and microtubule disruption .
  • Enzyme inhibition : Binds to tubulin with Kd = 120 nM (surface plasmon resonance) and inhibits acetylcholinesterase by 78% at 10 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Compare results from fluorescence polarization (binding affinity) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Dose-response profiling : Use Hill slopes to validate potency thresholds. For example, inconsistent IC₅₀ values may arise from assay sensitivity (e.g., ATP levels in viability assays vs. caspase-3 activation in apoptosis assays) .

Q. What strategies improve binding affinity and selectivity for neurological targets?

  • Structure-activity relationship (SAR) : Modify the pyrimidine substituent (e.g., 2-methoxy vs. 2-chloro) to enhance hydrophobic interactions with tubulin’s colchicine-binding site .
  • Molecular dynamics simulations : Identify residues (e.g., β-tubulin T179) critical for binding and guide rational design .

Q. How can low aqueous solubility be addressed in pharmacokinetic studies?

  • Prodrug derivatization : Introduce phosphate esters at the oxalamide’s secondary amine, improving solubility by 20-fold while maintaining activity .
  • Nanoparticle encapsulation : Use PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance bioavailability in murine models .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to acetylcholinesterase (PDB: 4EY7), showing hydrogen bonds with Ser203 and π-π stacking with Trp86 .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for pyrimidine analogs to prioritize synthetic targets .

Q. How is target engagement validated in cellular assays?

  • Cellular thermal shift assay (CETSA) : Heat shock (45°C, 3 min) stabilizes tubulin-compound complexes in MIA PaCa-2 lysates, confirming direct binding .
  • Knockdown/rescue experiments : siRNA-mediated tubulin β-III depletion reduces compound efficacy by 60%, confirming mechanism .

Q. What approaches guide SAR studies for optimizing metabolic stability?

  • Liver microsome assays : Identify vulnerable sites (e.g., piperidine N-demethylation) and introduce deuterium at C-4 to reduce clearance by 40% .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 to minimize drug-drug interaction risks .

Q. How is off-target toxicity assessed during lead optimization?

  • Pan-assay interference (PAINS) filters : Exclude compounds with reactive oxalamide motifs using ZINC15 database screening .
  • Transcriptomic profiling (RNA-seq) : Compare gene expression in treated vs. untreated cells to flag pathways like oxidative stress .

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